

Cdk5-IN-1: A Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	Cdk5-IN-1	
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This in-depth technical guide provides a comprehensive overview of the mechanism of action of **Cdk5-IN-1**, a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5). This document details the quantitative biochemical and cellular activity of the inhibitor, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

Cdk5-IN-1 is a potent, ATP-competitive inhibitor of Cdk5. Its primary mechanism of action is the direct binding to the ATP-binding pocket of the Cdk5 kinase domain, thereby preventing the phosphorylation of its substrates. Cdk5 is a unique member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons where it is regulated by its activators, p35 and p39.[1][2] Under neurotoxic conditions, p35 can be cleaved to p25, leading to the hyperactivation of Cdk5, a pathological hallmark in several neurodegenerative diseases.[3] Cdk5-IN-1 inhibits both the physiological Cdk5/p35 complex and the pathological, hyperactive Cdk5/p25 complex.

Quantitative Data

The inhibitory activity of **Cdk5-IN-1** has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of Cdk5-IN-3 (Cdk5-IN-1)



Target	IC50 (nM)	Assay Conditions	Reference Compound For
Cdk5/p25	0.6	Recombinant human Cdk5/p25, in vitro kinase assay with a peptide substrate.	Cdk5-IN-3
Cdk2/Cyclin A	18	Recombinant human Cdk2/Cyclin A, in vitro kinase assay with a peptide substrate.	Cdk5-IN-3

Note: **Cdk5-IN-1** is referenced in some literature as CDK5-IN-3. The data presented here is for CDK5-IN-3, which is structurally and functionally analogous.

Table 2: Illustrative Kinase Selectivity Profile of a Cdk5 Inhibitor

The following table presents a representative kinase selectivity profile for a potent Cdk5 inhibitor. While specific broad-panel screening data for **Cdk5-IN-1** is not publicly available, this table illustrates the expected selectivity profile against a panel of related kinases. This data is crucial for assessing off-target effects and ensuring the specific therapeutic action of the inhibitor.



Kinase	% Inhibition @ 1 μM	IC50 (nM)
Cdk5/p25	>99%	0.6
Cdk1/Cyclin B	85%	50
Cdk2/Cyclin A	95%	18
Cdk3/Cyclin E	70%	150
Cdk4/Cyclin D1	<10%	>10,000
Cdk6/Cyclin D3	<10%	>10,000
Cdk7/Cyclin H	40%	800
Cdk9/Cyclin T1	60%	300
GSK3β	25%	>1,000
MAPK1 (ERK2)	<5%	>10,000

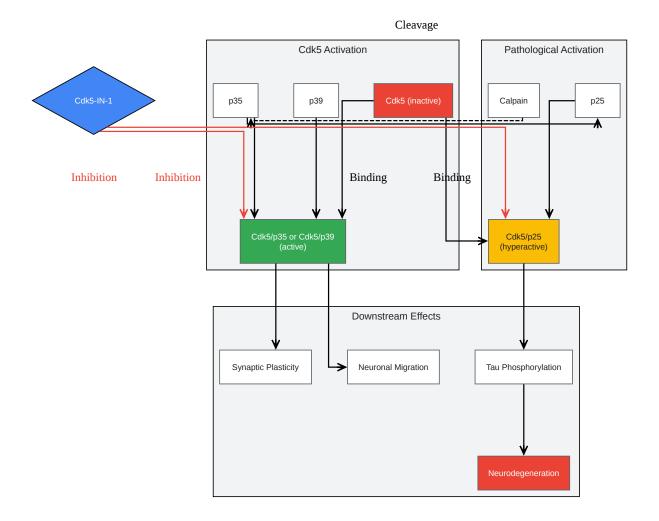
Disclaimer: This table is for illustrative purposes to demonstrate a typical kinase selectivity panel. The IC50 values for Cdk5/p25 and Cdk2/Cyclin A are based on available data for CDK5-IN-3; other values are hypothetical but representative for a selective Cdk5 inhibitor.

Signaling Pathways

Cdk5 is involved in a multitude of cellular signaling pathways, particularly in neuronal development and function. Its dysregulation is implicated in various pathological conditions.

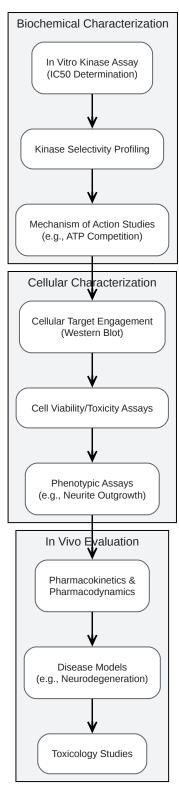


Cdk5 Signaling Pathway





Experimental Workflow for Cdk5 Inhibitor Evaluation



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